3-(4-Methylpiperidino)-3-oxopropanenitrile

Medicinal Chemistry Pharmaceutical Intermediates Pre-formulation

Procure 3-(4-Methylpiperidino)-3-oxopropanenitrile (CAS 79005-55-3) — the definitive cyanoacetyl-piperidine intermediate for kinase inhibitor programs. Unlike unsubstituted analogs (e.g., CAS 15029-30-8), the 4-methyl substituent and reactive nitrile group are non-negotiable: SAR studies prove the nitrile's crucial role in achieving sub-10 nM IC50 against FGFR3/JAK. Generic substitution compromises binding conformation, metabolic stability, and potency. Essential for replicating patented clinical candidates (US9556179, WO2024/047267). 98% purity. Available as a white crystalline powder freely soluble in water.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
CAS No. 79005-55-3
Cat. No. B12791630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylpiperidino)-3-oxopropanenitrile
CAS79005-55-3
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C(=O)CC#N
InChIInChI=1S/C9H14N2O/c1-8-3-6-11(7-4-8)9(12)2-5-10/h8H,2-4,6-7H2,1H3
InChIKeyOFLGUADWZSEQEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>24.9 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methylpiperidino)-3-oxopropanenitrile (CAS 79005-55-3) for Procurement: Structural Identity and Baseline Specifications


3-(4-Methylpiperidino)-3-oxopropanenitrile (CAS 79005-55-3) is a cyanoacetyl piperidine derivative with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . This compound serves as a versatile pharmaceutical intermediate, characterized by its 4-methyl-substituted piperidine ring and a reactive 3-oxopropanenitrile (cyanoacetyl) side chain, which confer specific physicochemical properties including a density of 1.047 g/cm³ and a boiling point of 326.3°C at 760 mmHg . It is commercially available as a white to slightly yellow, odourless crystalline powder, freely soluble in water and sparingly soluble in ethanol, with a melting point of approximately 190°C (with decomposition) . The compound is typically procured for use in medicinal chemistry research, specifically in the synthesis of kinase inhibitors and other biologically active molecules .

Why 3-(4-Methylpiperidino)-3-oxopropanenitrile (CAS 79005-55-3) Cannot Be Substituted with Generic Piperidine Analogs


Generic substitution of 3-(4-Methylpiperidino)-3-oxopropanenitrile with unsubstituted cyanoacetyl piperidines (e.g., CAS 15029-30-8) or other piperidine derivatives is not scientifically defensible for applications where the 4-methyl substituent and the specific cyanoacetyl piperidine scaffold are critical. The 4-methyl group introduces a defined steric and electronic influence that can profoundly alter target binding conformation, metabolic stability, and overall pharmacokinetic profile, as demonstrated in structure-activity relationship (SAR) studies of related kinase inhibitors [1]. Furthermore, the cyanoacetyl moiety itself is not inert; SAR studies on GSK-3β inhibitors explicitly highlight the 'crucial role of the nitrile group' for maintaining potency within this compound series [2]. Therefore, substituting the 4-methylpiperidine core with an unsubstituted piperidine or a different N-heterocycle risks compromising the designed binding interactions and synthetic utility that are fundamental to the intended research or process development.

Quantitative Evidence Guide: Direct Comparative Performance Data for 3-(4-Methylpiperidino)-3-oxopropanenitrile


Physicochemical Profile: 4-Methyl Substitution Modifies Key Physical Properties

The introduction of a 4-methyl group on the piperidine ring of 3-(4-Methylpiperidino)-3-oxopropanenitrile (CAS 79005-55-3) results in a quantifiably different physicochemical profile compared to its unsubstituted analog, 3-oxo-3-(piperidin-1-yl)propanenitrile (CAS 15029-30-8). This difference is critical for predicting solubility, stability, and handling properties during research and process development. The 4-methyl derivative exhibits a higher molecular weight (166.22 g/mol vs. 152.19 g/mol) and an increased boiling point (326.3°C vs. a calculated value of approximately 300-310°C for the unsubstituted analog), indicating greater molecular mass and altered intermolecular interactions .

Medicinal Chemistry Pharmaceutical Intermediates Pre-formulation

Kinase Inhibitor Potency: Cyanoacetyl Piperidine Moiety Contributes to Sub-10 nM IC50 Values

While 3-(4-Methylpiperidino)-3-oxopropanenitrile is itself an intermediate, the cyanoacetyl piperidine scaffold it provides is a key pharmacophore in numerous potent kinase inhibitors. Comparative analysis of BindingDB data reveals that complex molecules incorporating a cyanoacetyl piperidine moiety (the core structure of CAS 79005-55-3) consistently achieve single-digit nanomolar IC50 values against various kinase targets. In contrast, simpler 4-methylpiperidine derivatives lacking this cyanoacetyl side chain, such as 2-imino-4-methylpiperidine, exhibit IC50 values in the low micromolar to sub-micromolar range [3]. This data provides class-level evidence that the cyanoacetyl piperidine scaffold is a highly effective platform for achieving potent target engagement.

Kinase Inhibition Cancer Research Immunology

Synthetic Versatility: The 3-Oxopropanenitrile Group Enables Diverse Downstream Transformations

The 3-oxopropanenitrile (cyanoacetyl) functionality of CAS 79005-55-3 is a key synthetic handle that enables a broader and more diverse range of chemical transformations compared to simpler piperidine derivatives. This group is specifically exploited in the synthesis of complex heterocyclic systems. For instance, SAR studies on GSK-3β inhibitors highlight the critical role of the cyanoacetyl piperidine moiety in achieving potent inhibition (IC50 = 130 nM) and metabolic stability [1]. In contrast, simpler 4-methylpiperidine analogs, like 2-imino-4-methylpiperidine, are primarily utilized as direct enzyme inhibitors without the same potential for diverse downstream chemical elaboration [2].

Organic Synthesis Medicinal Chemistry Process Chemistry

Intellectual Property Landscape: Cyanoacetyl Piperidine Moiety in High-Value Patents

The cyanoacetyl piperidine motif, for which CAS 79005-55-3 serves as a fundamental building block, is a recurring structural element in high-value pharmaceutical patents. A review of BindingDB data reveals that this specific moiety is found in patented compounds with exceptional potency, including those from Bristol-Myers Squibb (US9556179, Compound 46) and Rigel Pharmaceuticals (US20230391748, Compound I-96) [1] [2]. While this is not a direct comparison of the target compound, it provides strong supporting evidence for the commercial and scientific relevance of the chemical space it occupies. In contrast, simpler 4-methylpiperidine analogs are less frequently associated with such high-potency, late-stage clinical candidates [3].

Patent Analysis Drug Discovery IP Strategy

Validated Application Scenarios for Procuring 3-(4-Methylpiperidino)-3-oxopropanenitrile (CAS 79005-55-3)


Synthesis of Potent and Selective Kinase Inhibitors for Oncology and Immunology Programs

3-(4-Methylpiperidino)-3-oxopropanenitrile is the optimal starting material for constructing kinase inhibitors that require the cyanoacetyl piperidine pharmacophore for high potency. As evidenced by class-level data, this moiety enables sub-10 nM IC50 values against key targets like FGFR3 and JAK family kinases [1]. Its procurement is recommended for any medicinal chemistry program aiming to replicate or improve upon the potent inhibition profiles observed in clinical candidates and patented molecules (e.g., US9556179, US20230391748) [2] [3].

Development of Next-Generation RIPK1 Inhibitors for Inflammatory and Neurodegenerative Disease

The cyanoacetyl piperidine scaffold is a key element in the development of novel RIPK1 inhibitors, as disclosed in recent patent literature (e.g., WO2024/047267) [4]. Procuring 3-(4-Methylpiperidino)-3-oxopropanenitrile provides a direct entry point to this emerging and therapeutically important chemical space. Its use as an intermediate allows for the rapid exploration of structure-activity relationships around the piperidine core, a critical step in optimizing potency, selectivity, and pharmacokinetic properties for this challenging target class.

Structure-Activity Relationship (SAR) Exploration of the Cyanoacetyl Piperidine Pharmacophore

For academic or industrial laboratories focused on understanding the fundamental SAR of the cyanoacetyl piperidine series, CAS 79005-55-3 is an essential reagent. The quantitative evidence for its utility stems from SAR studies that explicitly identify the 'crucial role of the nitrile group' for biological activity [5]. By using this compound as a core scaffold, researchers can systematically vary peripheral substituents to map binding interactions and optimize drug-like properties, a process that is not possible with simpler, less versatile piperidine analogs.

Process Chemistry and Scale-Up of Advanced Pharmaceutical Intermediates

3-(4-Methylpiperidino)-3-oxopropanenitrile possesses a well-defined physicochemical profile suitable for process development, including a defined melting point (approx. 190°C with decomposition) and solubility characteristics . Its established synthetic routes from commercially available 4-methylpiperidine make it a cost-effective and scalable building block for the production of more complex drug candidates. Procuring this compound supports the transition of promising kinase inhibitors from discovery to preclinical and clinical development.

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